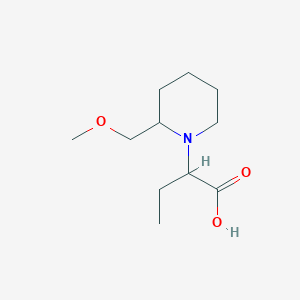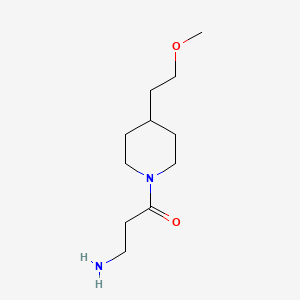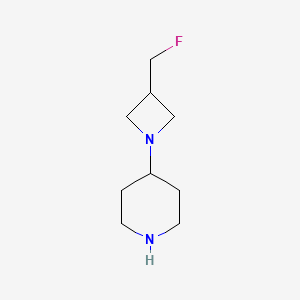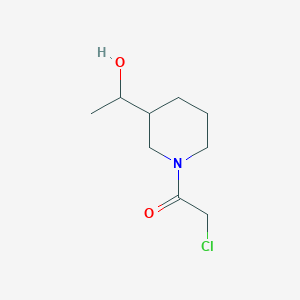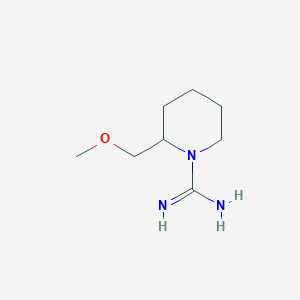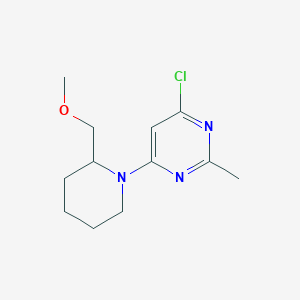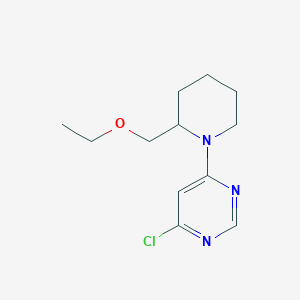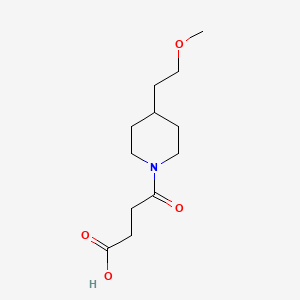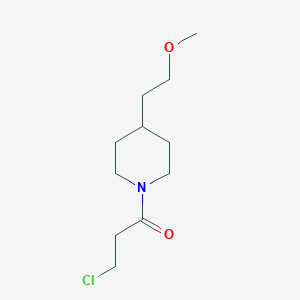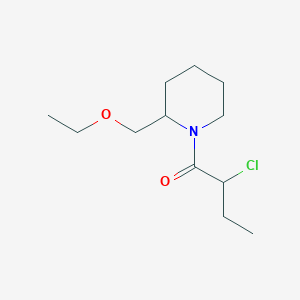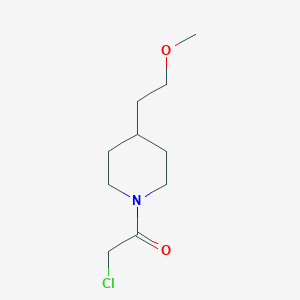
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties :
- Derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds similar to 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, have been studied for their methods of synthesis and pharmacological properties (Vardanyan, 2018).
Structural Characterization and Crystallography :
- Investigations into the structure of related compounds, such as nitropiperidinoimidazolderivate, provide insights into the chemical properties and potential applications of similar chloroalkyl piperidine derivatives (Gzella, Wrzeciono, & Pöppel, 1999).
Inhibitors of Blood Platelet Aggregation :
- Research has explored compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride as inhibitors of ADP-induced aggregation of blood platelets, highlighting the potential medical applications of similar compounds (Grisar et al., 1976).
Antagonists for CCR5 Receptor as Anti-HIV-1 Agents :
- Studies have identified certain piperidine derivatives as potent CCR5 antagonists, useful in the treatment of HIV-1 (Finke et al., 2001).
Association with Antidiabetic Compounds :
- The molecular association between piperazine/2-hydroxypropyl-β-cyclodextrin and antidiabetic compounds has been explored, indicating the role of such chemical associations in enhancing solubility and therapeutic potential (Devine et al., 2020).
Metabolism and Detoxication Pathways :
- The metabolism and detoxication pathways of chloroprene, which is structurally related to the compound , have been studied, providing insights into its biochemical interactions and potential toxicity (Munter et al., 2003).
Antiinflammatory Activity :
- Research on compounds like 4-(6-methoxy-2-naphthyl)butan-2-one has demonstrated significant antiinflammatory activity, which may be relevant to similar chloroalkyl piperidine derivatives (Goudie et al., 1978).
Nanocrystalline Catalyst in Synthesis :
- The use of nanocrystalline ZnO as a catalyst in the synthesis of quinolin-2(1H)-ones involving piperidin-1-yl groups highlights the role of advanced materials in synthesizing complex organic compounds (Astaneh & Rufchahi, 2018).
Membrane Structure Studies :
- A steroidal spin label containing a piperidine-N-oxyl nitroxyls moiety has been synthesized for studying membrane dynamics, indicating the potential of piperidine derivatives in biophysical research (Katoch, Trivedia, & Phadke, 1999).
Orientations Futures
The future directions for “2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” and similar compounds likely involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, contributing to their broad range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity .
Propriétés
IUPAC Name |
2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(15)13-6-4-9(5-7-13)8(2)14/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJCWGJJAAXNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



